molecular formula C17H13Br2NO2 B2595317 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline CAS No. 861210-90-4

6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline

Cat. No. B2595317
CAS RN: 861210-90-4
M. Wt: 423.104
InChI Key: MFTWGTDNMDIUHH-UHFFFAOYSA-N
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Description

“6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline” is a chemical compound with the molecular formula C17H13Br2NO2 . It has an average mass of 423.099 Da and a monoisotopic mass of 420.931274 Da . This compound is used for research purposes .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Quinoline Derivatives Synthesis : Research by Ökten et al. (2013) detailed a straightforward route for synthesizing 6,8-disubstituted derivatives of quinoline and 1,2,3,4-tetrahydroquinoline from 6,8-dibromoquinolines through various substitution reactions. This study also highlighted the significant anticancer activities of these compounds against HeLa, HT29, and C6 tumor cell lines, demonstrating the potential of 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline in the development of anticancer agents Ökten et al., 2013.

  • Development of 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines : A study by Maluleka and Mphahlele (2013) focused on synthesizing 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines using 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a synthon. These compounds were obtained through reactions with arylhydrazine hydrochlorides and demonstrated potential for further pharmacological exploration Maluleka & Mphahlele, 2013.

Potential Bioactive Properties

  • Antimicrobial Activities : Gouhar et al. (2017) synthesized 2,3-disubstituted-1-cyclohexyl 4-(3,4-dimethoxyphenyl-1,4,5,6,7,8)-hexahydroquinolines and related compounds, which showed considerable activity against Gram-positive, Gram-negative bacteria, and fungi. This demonstrates the utility of this compound derivatives in developing new antimicrobial agents Gouhar et al., 2017.

properties

IUPAC Name

6,8-dibromo-2-(3,4-dimethoxyphenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2NO2/c1-21-15-6-4-10(8-16(15)22-2)14-5-3-11-7-12(18)9-13(19)17(11)20-14/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTWGTDNMDIUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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